Cas no 221532-96-3 (1-Boc-4-(4-aminobenzyl)piperidine)

1-Boc-4-(4-aminobenzyl)piperidine is a protected amine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it a versatile intermediate. The 4-aminobenzyl moiety offers a reactive site for further functionalization, facilitating the synthesis of complex molecules. This compound is particularly valuable in medicinal chemistry for constructing piperidine-based scaffolds, which are prevalent in bioactive compounds. Its well-defined reactivity and compatibility with various synthetic conditions enhance its utility in multi-step synthesis. High purity and consistent quality ensure reliable performance in research and industrial applications.
1-Boc-4-(4-aminobenzyl)piperidine structure
221532-96-3 structure
Product name:1-Boc-4-(4-aminobenzyl)piperidine
CAS No:221532-96-3
MF:C17H26N2O2
Molecular Weight:290.4005
MDL:MFCD08460890
CID:1040572
PubChem ID:21876872

1-Boc-4-(4-aminobenzyl)piperidine 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
    • 1-Boc-4-(4-aminobenzyl)piperidine
    • tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
    • 1-tert-butoxycarbonyl-4-(4-aminobenzyl)piperidine
    • 4-[1-(N-tert-butoxycarbonyl)piperidin-4-ylmethyl]-phenylamine
    • AK103928
    • ANW-64345
    • CTK8C0214
    • PubChem24019
    • SureCN4773737
    • 4-(4-AMINO-BENZYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • TYSWJDYRGCLWNZ-UHFFFAOYSA-N
    • 1231AB
    • OR305015
    • AX8235467
    • A22178
    • 1-tert-Butoxycarbonyl-4-(4-aminobenz
    • DS-4204
    • EN300-6201432
    • DTXSID50619262
    • CS-0154746
    • tert-Butyl4-(4-aminobenzyl)piperidine-1-carboxylate
    • DB-023635
    • AKOS016006097
    • 1-N-Boc-4-(4-aminobenzyl)piperidine
    • 1-Piperidinecarboxylic acid, 4-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • SCHEMBL4773737
    • MFCD08460890
    • WIA53296
    • F18286
    • 221532-96-3
    • SB35524
    • 1-N-BOC-4-(4-AMINOBENZYL) PIPERIDINE
    • MDL: MFCD08460890
    • インチ: 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3
    • InChIKey: TYSWJDYRGCLWNZ-UHFFFAOYSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])N([H])[H])C([H])([H])C1([H])[H])=O

計算された属性

  • 精确分子量: 290.19900
  • 同位素质量: 290.199
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 55.6

じっけんとくせい

  • Boiling Point: 420.6±18.0°C at 760 mmHg
  • PSA: 55.56000
  • LogP: 3.97750

1-Boc-4-(4-aminobenzyl)piperidine Security Information

1-Boc-4-(4-aminobenzyl)piperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Boc-4-(4-aminobenzyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D969710-250mg
4-(4-Amino-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
221532-96-3 95%
250mg
$240 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO712-50mg
1-Boc-4-(4-aminobenzyl)piperidine
221532-96-3 95+%
50mg
328.0CNY 2021-07-12
TRC
B603075-100mg
1-Boc-4-(4-aminobenzyl)piperidine
221532-96-3
100mg
$ 230.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO712-1g
1-Boc-4-(4-aminobenzyl)piperidine
221532-96-3 95+%
1g
3451.0CNY 2021-07-12
Chemenu
CM124543-1g
tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
221532-96-3 95%
1g
$351 2023-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T34910-250mg
tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
221532-96-3 95%
250mg
¥963.0 2024-07-18
abcr
AB359591-1 g
tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate; 97%
221532-96-3
1g
€734.60 2023-06-20
Chemenu
CM124543-5g
tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
221532-96-3 95%
5g
$1077 2023-02-18
eNovation Chemicals LLC
D969710-1g
4-(4-Amino-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
221532-96-3 95%
1g
$455 2024-07-28
Fluorochem
230222-10g
tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
221532-96-3 95%
10g
£1043.00 2022-02-28

1-Boc-4-(4-aminobenzyl)piperidine 関連文献

1-Boc-4-(4-aminobenzyl)piperidineに関する追加情報

1-Boc-4-(4-Aminobenzyl)Piperidine: A Comprehensive Overview

The compound with CAS No 221532-96-3, commonly referred to as 1-Boc-4-(4-aminobenzyl)piperidine, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structure and potential applications in various research domains. In this article, we will delve into its chemical properties, synthesis methods, applications, and recent advancements in its utilization.

1-Boc-4-(4-aminobenzyl)piperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of the Boc group makes this compound particularly useful in peptide synthesis and other medicinal chemistry applications. The Boc group is widely employed as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions. This feature renders 1-Boc-4-(4-aminobenzyl)piperidine a versatile building block in organic synthesis.

Recent studies have highlighted the importance of piperidine derivatives in drug design, particularly in the development of bioactive molecules with potential therapeutic applications. The piperidine ring is known for its ability to form hydrogen bonds, which is crucial for molecular recognition and binding affinity. The substitution pattern of 1-Boc-4-(4-aminobenzyl)piperidine further enhances its utility, as the 4-aminobenzyl group introduces additional functional groups that can be exploited for further chemical modifications.

The synthesis of 1-Boc-4-(4-aminobenzyl)piperidine typically involves multi-step reactions, including nucleophilic substitution and peptide coupling techniques. Researchers have optimized these methods to improve yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical research. Recent advancements in catalytic asymmetric synthesis have also been explored to produce enantiomerically enriched versions of this compound, which are valuable for studying stereochemical effects in biological systems.

In terms of applications, 1-Boc-4-(4-aminobenzyl)piperidine has been extensively used in the construction of bioactive molecules. Its role as a precursor in peptide synthesis has been well-documented, with studies demonstrating its ability to facilitate the formation of complex peptide frameworks. Additionally, this compound has been employed in the development of small-molecule inhibitors targeting various enzymes and receptors, showcasing its potential in drug discovery.

Recent research has also explored the use of 1-Boc-4-(4-aminobenzyl)piperidine in materials science. By incorporating this compound into polymer networks, scientists have developed novel materials with enhanced mechanical properties and stimuli-responsive behaviors. These findings underscore the versatility of this molecule beyond traditional pharmaceutical applications.

From an environmental standpoint, the synthesis and application of 1-Boc-4-(4-aminobenzyl)piperidine have been designed to minimize ecological impact. Green chemistry principles have been integrated into its production processes, ensuring that waste generation and energy consumption are kept to a minimum. This approach aligns with global efforts to promote sustainable chemical practices.

In conclusion, 1-Boc-4-(4-aminobenzyl)piperidine (CAS No 221532-96-3) stands as a pivotal molecule in contemporary organic chemistry. Its unique structure, versatile functional groups, and wide-ranging applications make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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